molecular formula C8H10BrNO3S B054164 4-(2-Bromoethoxy)benzenesulfonamide CAS No. 125174-28-9

4-(2-Bromoethoxy)benzenesulfonamide

Cat. No. B054164
CAS RN: 125174-28-9
M. Wt: 280.14 g/mol
InChI Key: CYGFGUSYYFANTB-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)benzenesulfonamide is a chemical compound with the CAS Number: 125174-28-9 . Its molecular weight is 280.14 and its IUPAC name is 4-(2-bromoethoxy)benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of 4-(2-Bromoethoxy)benzenesulfonamide is C8H10BrNO3S . The InChI code is 1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .


Physical And Chemical Properties Analysis

4-(2-Bromoethoxy)benzenesulfonamide has a melting point of 112-114 degrees Celsius . It is a solid at room temperature .

Scientific Research Applications

Chemical Properties

“4-(2-Bromoethoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 125174-28-9 . It has a molecular weight of 280.14 . The compound has a melting point range of 112-114°C .

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in various experiments to understand protein behavior and interactions.

Anticancer Research

Benzenesulfonamide derivatives, such as “4-(2-Bromoethoxy)benzenesulfonamide”, have been studied for their potential as anticancer agents . They have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This makes them potential candidates for the development of novel antiproliferative agents .

Antimicrobial Research

In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents.

Apoptosis Induction

Some benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells . For example, one derivative was found to significantly increase the annexin V-FITC percent in MDA-MB-231 cells, a triple-negative breast cancer cell line .

Cellular Uptake Studies

“4-(2-Bromoethoxy)benzenesulfonamide” and similar compounds have been used in cellular uptake studies . These studies help researchers understand how these compounds are absorbed and utilized by cells, which is crucial for drug development.

Future Directions

While specific future directions for 4-(2-Bromoethoxy)benzenesulfonamide are not mentioned in the literature, benzenesulfonamide derivatives are being actively researched for their potential as anticancer and antimicrobial agents .

properties

IUPAC Name

4-(2-bromoethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGFGUSYYFANTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407166
Record name 4-(2-bromoethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)benzenesulfonamide

CAS RN

125174-28-9
Record name 4-(2-bromoethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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